Ethyl 2-ethoxymethylene-4,4-difluoro-4-chloroacetoacetate
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Overview
Description
Ethyl 2-ethoxymethylene-4,4-difluoro-4-chloroacetoacetate is an organic compound with the molecular formula C9H12ClF2O4. It is a clear, colorless liquid that is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethoxymethylene-4,4-difluoro-4-chloroacetoacetate can be synthesized through the reaction of ethyl acetoacetate with ethyl orthoformate and a fluorinating agent under acidic conditions. The reaction typically involves the following steps:
Formation of the enolate: Ethyl acetoacetate is treated with a base to form the enolate ion.
Ethoxymethylene formation: The enolate ion reacts with ethyl orthoformate to form the ethoxymethylene derivative.
Fluorination and chlorination: The ethoxymethylene derivative is then treated with a fluorinating agent and a chlorinating agent to introduce the fluorine and chlorine atoms.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of specialized equipment to handle the reactive intermediates and to control the reaction temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethoxymethylene-4,4-difluoro-4-chloroacetoacetate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Condensation: The compound can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.
Condensation: Reagents such as aldehydes or ketones are used in the presence of a base to facilitate the condensation reaction.
Major Products Formed
Nucleophilic substitution: Products include substituted acetoacetates with various functional groups.
Hydrolysis: The major product is the corresponding carboxylic acid.
Condensation: The products are typically more complex organic molecules with extended carbon chains.
Scientific Research Applications
Ethyl 2-ethoxymethylene-4,4-difluoro-4-chloroacetoacetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 2-ethoxymethylene-4,4-difluoro-4-chloroacetoacetate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Ethyl 2-ethoxymethylene-4,4-difluoro-4-chloroacetoacetate can be compared with other similar compounds, such as:
Ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutanoate: This compound is similar in structure but lacks the chlorine atom. It is used in similar applications but may have different reactivity and properties.
Ethyl 2-ethoxymethylene-4,4,4-trifluoro-3-oxobutyrate: This compound has three fluorine atoms instead of two and is used in the synthesis of fluorinated organic compounds.
Properties
Molecular Formula |
C9H11ClF2O4 |
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Molecular Weight |
256.63 g/mol |
IUPAC Name |
ethyl (2E)-4-chloro-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate |
InChI |
InChI=1S/C9H11ClF2O4/c1-3-15-5-6(8(14)16-4-2)7(13)9(10,11)12/h5H,3-4H2,1-2H3/b6-5+ |
InChI Key |
GUYVVVAWKNQEAD-AATRIKPKSA-N |
Isomeric SMILES |
CCO/C=C(\C(=O)C(F)(F)Cl)/C(=O)OCC |
Canonical SMILES |
CCOC=C(C(=O)C(F)(F)Cl)C(=O)OCC |
Origin of Product |
United States |
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